

A Technical Guide to the Crystalline Properties of Musk Ketone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Musk ketone (4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone) is a synthetic nitro musk of significant historical importance in the fragrance industry.[1][2] Despite its long history of use, detailed public information regarding its solid-state properties, specifically its crystal structure and potential polymorphism, is notably scarce. This technical guide consolidates the available physicochemical data for **musk ketone** and outlines generalized experimental protocols for the characterization of its crystalline form. In the absence of specific crystallographic data in the public domain, this document serves as a foundational resource, providing established methodologies for the analysis of crystalline organic compounds that can be applied to **musk ketone**. It also highlights the current knowledge gap and underscores the opportunity for further research into the solid-state chemistry of this compound.

Introduction

Musk ketone is a synthetic aromatic ketone known for its persistent, sweet, and musky odor.[3] [4] It has been widely used as a fixative in perfumes and other scented products.[3][4] The physical properties of a crystalline solid, such as its melting point, solubility, and stability, are intrinsically linked to its crystal structure. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact these properties. For active pharmaceutical ingredients (APIs), polymorphism is a critical factor influencing bioavailability and formulation stability. While **musk**



ketone is not a pharmaceutical, the principles of solid-state characterization are universally applicable and crucial for understanding its behavior in various formulations.

This guide provides a summary of the known properties of **musk ketone** and presents a generalized framework for its crystallographic and thermal analysis.

Physicochemical Properties of Musk Ketone

A summary of the available quantitative data for **musk ketone** is presented in Table 1.

Table 1: Physicochemical Properties of Musk Ketone

Property	Value	References
Chemical Name	1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone	[1]
Synonyms	4'-tert-Butyl-2',6'-dimethyl-3',5'- dinitroacetophenone, Ketone Moschus	[5][6]
CAS Number	81-14-1	[1][2]
Molecular Formula	C14H18N2O5	[1][2]
Molecular Weight	294.31 g/mol	[2]
Appearance	White to yellowish crystalline solid/powder	[1][3]
Melting Point	134-137 °C	[4]
Boiling Point	395 °C (estimated)	[2]
Flash Point	100 °C	[2]
Water Solubility	Insoluble (<0.1 g/100 mL at 20 °C)	[4]

Synthesis and Purification of Musk Ketone



Musk ketone is typically synthesized via a two-step process involving Friedel-Crafts acylation followed by nitration.[3][4] A representative synthesis protocol is described below.

Experimental Protocol for Synthesis

Step 1: Friedel-Crafts Acylation of 1,3-dimethyl-5-tert-butylbenzene This step is not explicitly detailed in the search results but is a standard organic chemistry reaction.

Step 2: Nitration of 2,6-dimethyl-4-tert-butylacetophenone The nitration of the intermediate from Step 1 yields **musk ketone**. A described method involves the use of a mixture of nitric and sulfuric acids.[7] Key parameters for this reaction are summarized in Table 2.

Table 2: Representative Nitration Conditions for **Musk Ketone** Synthesis

Parameter	Condition	Reference
Reactants	2,6-dimethyl-4-tert- butylacetophenone, Nitric Acid (99%), Sulfuric Acid (90%)	[7]
Molar Ratio	Ketogen : HNO ₃ : H ₂ SO ₄ = 1 : 6 : 4	[7]
Temperature	-8 to -5 °C	[7]
Reaction Time	4 minutes (including reagent mixing)	[7]

Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as methanol or ethanol.[4]

Visualization of Synthesis Pathway

The following diagram illustrates the general two-step synthesis of **musk ketone**.





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Caption: General synthesis pathway for musk ketone.

Crystalline Structure and Polymorphism: A Methodological Approach

As of the date of this document, specific crystallographic data (e.g., unit cell parameters, space group) for **musk ketone** are not publicly available. Similarly, there are no published studies dedicated to the polymorphism of **musk ketone**. Therefore, this section outlines a generalized experimental workflow that can be employed to characterize the crystalline structure and screen for polymorphs of an organic compound like **musk ketone**.

Generalized Experimental Protocols

4.1.1. Polymorph Screening via Recrystallization

Different crystalline forms can often be obtained by varying the crystallization conditions. A systematic screen should be performed using a variety of solvents with different polarities and hydrogen bonding capabilities.

Protocol:

- Dissolve musk ketone in a selected solvent at an elevated temperature to create a saturated or near-saturated solution.
- Induce crystallization by:



- Slow cooling of the solution to room temperature and then to sub-ambient temperatures (e.g., 4 °C).
- Fast cooling (crash cooling) in an ice or dry ice/acetone bath.
- Slow evaporation of the solvent at ambient temperature.
- Antisolvent addition, where a solvent in which musk ketone is poorly soluble is added to a solution of musk ketone in a good solvent.
- Isolate the resulting crystals by filtration and dry under vacuum.
- Analyze the crystals from each experiment using the techniques described below.

4.1.2. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement within a crystal.

Protocol:

- Grow single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension)
 using a slow crystallization technique (e.g., slow cooling or slow evaporation).
- Mount a single crystal on a goniometer head.
- Place the crystal in a single-crystal X-ray diffractometer.
- Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
- Process the diffraction data to determine the unit cell dimensions and space group.
- Solve and refine the crystal structure to obtain the precise atomic coordinates, bond lengths, and bond angles.

4.1.3. Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for fingerprinting crystalline phases and can be used to identify different polymorphs.



· Protocol:

- Gently grind a small amount of the crystalline sample to a fine powder.
- Pack the powder into a sample holder.
- Place the sample in a powder X-ray diffractometer.
- Collect a diffraction pattern over a range of 2θ angles.
- Each polymorph will produce a unique diffraction pattern.

4.1.4. Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC is used to measure the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions between polymorphs. TGA measures changes in mass as a function of temperature, which is useful for identifying solvates and assessing thermal stability.

· Protocol for DSC:

- Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan and seal it.
- Place the sample pan and an empty reference pan into the DSC cell.
- Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
- Record the heat flow as a function of temperature. Melting points and solid-solid transitions will appear as endothermic or exothermic peaks.

Protocol for TGA:

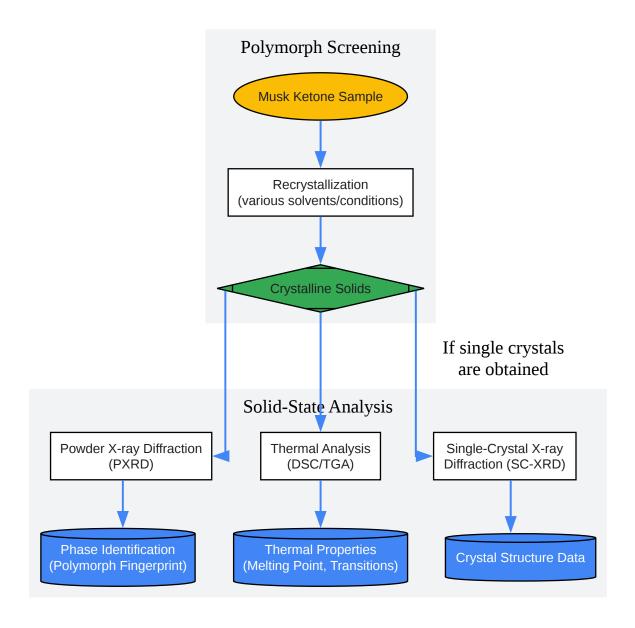
- Place a small amount of the sample (5-10 mg) onto the TGA balance pan.
- Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert or oxidative atmosphere.



Record the mass loss as a function of temperature.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the crystalline properties of a compound like **musk ketone**.



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Caption: Workflow for polymorph screening and characterization.



Conclusion and Future Outlook

Musk ketone remains a compound of interest due to its historical significance in the fragrance industry. While its basic physicochemical properties are known, a detailed understanding of its solid-state chemistry is lacking in the public domain. The experimental methodologies outlined in this guide provide a robust framework for future research into the crystalline structure and potential polymorphism of **musk ketone**. Such studies would not only fill a significant knowledge gap but could also provide valuable insights into the stability and formulation of this and other related nitroaromatic compounds. A thorough crystallographic investigation would be a valuable contribution to the fields of materials science and organic chemistry.

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